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6-Methyl-isoquinoline-5-sulfonyl chloride

Cat. No.: B13214179
M. Wt: 241.69 g/mol
InChI Key: RVCSCBOGKLGIDM-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Chlorides as Synthetic Building Blocks

Sulfonyl chlorides are highly regarded as versatile and reactive building blocks in organic synthesis. Their utility stems from the electrophilic nature of the sulfur atom, which is bonded to two electron-withdrawing oxygen atoms and a good leaving group, the chloride ion. This arrangement makes them susceptible to nucleophilic attack, enabling the formation of a variety of sulfur-containing functional groups.

The most prominent reaction of sulfonyl chlorides is their condensation with primary or secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide linkage is a key feature in a multitude of therapeutic agents. Additionally, sulfonyl chlorides react with alcohols in the presence of a base to yield sulfonate esters, which are themselves useful intermediates and protecting groups in organic synthesis. Another important transformation is the Friedel-Crafts reaction with arenes to produce sulfones, which are also found in various biologically active molecules. The reactivity of sulfonyl chlorides allows for the introduction of the sulfonyl moiety, which can significantly influence the physicochemical properties of a molecule, such as its acidity, lipophilicity, and metabolic stability.

Importance of the Isoquinoline (B145761) Scaffold in Organic and Medicinal Chemistry

The isoquinoline scaffold, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the fields of organic and medicinal chemistry. bldpharm.comchemscene.com This structural motif is a core component of numerous naturally occurring alkaloids, many of which exhibit potent biological activities. chemscene.com Well-known examples include the analgesic morphine, the antimicrobial berberine, and the vasodilator papaverine.

The presence of the isoquinoline nucleus in these and many other bioactive compounds has established it as a key pharmacophore. Its rigid structure provides a defined three-dimensional arrangement for appended functional groups to interact with biological targets such as enzymes and receptors. bldpharm.comchemscene.com Furthermore, the nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the molecule's solubility and its binding to target proteins. Consequently, synthetic chemists are continually developing new methods for the construction and functionalization of the isoquinoline ring system to create novel therapeutic agents for a wide range of diseases, including cancer, microbial infections, and neurological disorders. bldpharm.comchemscene.com

Overview of 6-Methyl-isoquinoline-5-sulfonyl chloride within the Isoquinoline Sulfonyl Chloride Class

This compound is a specific member of the isoquinoline sulfonyl chloride family. It is distinguished by the presence of a methyl group at the 6-position and a sulfonyl chloride group at the 5-position of the isoquinoline ring. While extensive research specifically detailing the applications of this particular compound is not widely available in peer-reviewed literature, its chemical structure suggests its role as a valuable synthetic intermediate.

Below are the key chemical properties of this compound:

PropertyValue
CAS Number 949109-33-5
Molecular Formula C₁₀H₈ClNO₂S
Molecular Weight 241.69 g/mol
Canonical SMILES CC1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl

This data is compiled from publicly available chemical supplier databases.

Detailed Research Findings

As of the latest review of scientific literature, there is a notable absence of published research focusing specifically on the synthesis, reactivity, and applications of this compound. Its availability from commercial suppliers suggests its use as a building block in proprietary drug discovery programs or in synthetic campaigns that have not yet been published.

However, based on the well-established reactivity of sulfonyl chlorides and the biological significance of the isoquinoline scaffold, the primary research application of this compound is almost certainly as a precursor for the synthesis of a library of 6-methyl-isoquinoline-5-sulfonamides. By reacting this sulfonyl chloride with a diverse range of amines, researchers can generate a multitude of novel compounds for biological screening.

The general synthetic route to achieve this would involve the reaction of this compound with a primary or secondary amine in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an appropriate aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.

The resulting 6-methyl-isoquinoline-5-sulfonamide derivatives would be of interest for screening in various therapeutic areas, including but not limited to:

Oncology: The isoquinoline core is present in many anti-cancer agents.

Infectious Diseases: The sulfonamide functional group is a classic antibacterial pharmacophore, and isoquinolines have also shown antimicrobial properties.

Neuroscience: Many isoquinoline alkaloids have effects on the central nervous system.

The methyl group at the 6-position could potentially enhance the biological activity or improve the drug-like properties of the resulting sulfonamides compared to their unsubstituted counterparts. Further research and publication in this area are needed to fully elucidate the specific potential of this chemical compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO2S B13214179 6-Methyl-isoquinoline-5-sulfonyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

6-methylisoquinoline-5-sulfonyl chloride

InChI

InChI=1S/C10H8ClNO2S/c1-7-2-3-8-6-12-5-4-9(8)10(7)15(11,13)14/h2-6H,1H3

InChI Key

RVCSCBOGKLGIDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=NC=C2)S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Methyl Isoquinoline 5 Sulfonyl Chloride and Analogues

Precursor Synthesis and Functionalization Strategies

The construction of the 6-methylisoquinoline scaffold can be achieved through several classic named reactions in heterocyclic chemistry. The choice of method often depends on the availability of starting materials. Two prominent methods are the Bischler-Napieralski synthesis and the Pictet-Spengler reaction.

Bischler-Napieralski Synthesis: This method involves the cyclodehydration of an N-acyl-β-phenylethylamine. To synthesize the 6-methyl derivative, the synthesis would commence with β-(4-methylphenyl)ethylamine (also known as β-(p-tolyl)ethylamine). This starting material is first acylated, for example with acetyl chloride or acetic anhydride, to form the corresponding amide. The subsequent step involves treatment with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), which induces cyclization to form a 3,4-dihydroisoquinoline intermediate. graduatecollege.ac.in Dehydrogenation of this intermediate, typically using a palladium-on-carbon (Pd/C) catalyst at elevated temperatures, yields the aromatic 6-methylisoquinoline. graduatecollege.ac.in

Pictet-Spengler Reaction: This reaction provides an alternative route, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For the target molecule, β-(4-methylphenyl)ethylamine would be reacted with an aldehyde (e.g., formaldehyde or its equivalent) in the presence of an acid catalyst. arsdcollege.ac.in This forms a 1,2,3,4-tetrahydroisoquinoline, which, similar to the Bischler-Napieralski intermediate, requires an oxidation/dehydrogenation step to yield the final aromatic 6-methylisoquinoline. arsdcollege.ac.in

The chemical properties of the resulting 6-methylisoquinoline include its crystalline solid form at room temperature and solubility in common organic solvents like ethanol and chloroform.

The introduction of a sulfonic acid group onto the 6-methylisoquinoline ring is achieved via electrophilic aromatic substitution. The inherent electronic properties of the isoquinoline (B145761) nucleus and the influence of the methyl substituent are critical in directing the position of sulfonation.

In the isoquinoline ring system, the benzene (B151609) portion is more activated towards electrophilic attack than the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. graduatecollege.ac.inarsdcollege.ac.in Electrophilic substitution on unsubstituted isoquinoline, such as nitration and sulfonation, occurs preferentially at the C-5 and C-8 positions. youtube.comshahucollegelatur.org.in Sulfonation of isoquinoline with oleum (fuming sulfuric acid) is known to produce a mixture of isoquinoline-5-sulfonic acid and isoquinoline-8-sulfonic acid. youtube.com

The presence of the methyl group at the C-6 position plays a crucial role in directing the incoming electrophile. As an electron-donating and ortho-, para-directing group, the C-6 methyl group activates the C-5 (ortho) and C-7 (para) positions. The directing effects of the heterocyclic system (favoring C-5) and the methyl group (favoring C-5) are therefore synergistic. This strong combined directing effect leads to a high degree of regioselectivity, favoring the sulfonation at the C-5 position to yield the desired 6-methyl-isoquinoline-5-sulfonic acid. The reaction is typically carried out by heating 6-methylisoquinoline with oleum. thieme-connect.de

The final functional group transformation is the conversion of the sulfonic acid to the more reactive sulfonyl chloride. This is a standard transformation in organic synthesis, with several reliable methods available.

The most common and widely employed method for converting aryl sulfonic acids to their corresponding sulfonyl chlorides is treatment with thionyl chloride (SOCl₂). rsc.orggoogle.com The reaction is often performed using an excess of thionyl chloride, which can also serve as the solvent. google.com Catalytic amounts of N,N-dimethylformamide (DMF) are frequently added to accelerate the reaction through the formation of a reactive Vilsmeier-Haack intermediate. rsc.orgchemicalbook.comchemicalbook.com The reaction proceeds by refluxing the sulfonic acid with thionyl chloride until the evolution of gaseous byproducts (SO₂ and HCl) ceases. chemicalbook.comchemicalbook.com After the reaction, the excess thionyl chloride is removed by distillation, often under reduced pressure.

Other halogenating agents can also be employed for this conversion, as summarized in the table below.

ReagentFormulaTypical ConditionsReference(s)
Thionyl ChlorideSOCl₂Often used in excess, reflux, optional DMF catalyst rsc.orgchemicalbook.comchemicalbook.com
Phosphorus PentachloridePCl₅Stoichiometric amounts, often in an inert solvent wikipedia.org
Chlorosulfuric AcidClSO₃HCan be used, though more common for direct sulfonyl-chlorination wikipedia.org
Phosphorus OxychloridePOCl₃Used as a halogenating agent in specific contexts google.com

Alternative synthetic strategies can generate sulfonyl chlorides directly from sulfur precursors of a lower oxidation state, such as thiols or disulfides, thereby bypassing the isolation of the sulfonic acid intermediate. These methods are based on oxidative chlorination.

A variety of reagent systems have been developed for this purpose. For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been reported as a highly reactive system for the direct and rapid conversion of thiols to sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Other effective oxidants include chlorine dioxide and N-chlorosuccinimide (NCS) in the presence of a chloride source. organic-chemistry.orgscispace.com

Reagent SystemPrecursorDescriptionReference(s)
H₂O₂ / SOCl₂ThiolA highly reactive system for rapid oxidative chlorination. organic-chemistry.orgorganic-chemistry.org
N-Chlorosuccinimide / HClThiolProvides a smooth oxidation to the sulfonyl chloride. organic-chemistry.org
Chlorine DioxideThiol, DisulfideAn efficient oxidant for converting thiols and disulfides. scispace.com
Oxone / KX (X=Cl)Thiol, DisulfideAn aqueous-based method for oxyhalogenation. scispace.com

An innovative route, particularly relevant to isoquinoline systems, involves starting from a halogenated precursor. A patented method describes the synthesis of 5-isoquinoline sulfonyl chloride starting from 5-bromoisoquinoline. google.com In this process, the bromo-derivative is first reacted with thiourea to form an S-isoquinoline isothiourea salt. This intermediate is then subjected to an oxidative chlorosulfonylation reaction in an acidic solution with an oxidant to yield the final sulfonyl chloride product directly. google.com This approach avoids the direct sulfonation of the isoquinoline ring and offers an alternative pathway to the target functional group.

Halogenation of Sulfonic Acids to Yield Sulfonyl Chlorides

Development of Novel Synthetic Routes to 6-Methyl-isoquinoline-5-sulfonyl chloride

While a dedicated publication on a novel synthesis for this compound is not prominent, a robust and logical synthetic pathway can be constructed from the established methodologies detailed above. The development of an efficient route focuses on optimizing the sequence of precursor synthesis, regioselective sulfonation, and final chlorination.

A primary developed route would be a linear three-step synthesis:

Synthesis of 6-Methylisoquinoline: Employing the Bischler-Napieralski reaction starting from β-(p-tolyl)ethylamine for its reliability and efficiency in constructing the isoquinoline core.

Regioselective Sulfonation: Treatment of the resulting 6-methylisoquinoline with oleum. The synergistic directing effects of the isoquinoline ring and the C-6 methyl group are expected to provide high regioselectivity for the desired 6-methyl-isoquinoline-5-sulfonic acid.

Conversion to Sulfonyl Chloride: Reaction of the sulfonic acid intermediate with thionyl chloride and a catalytic amount of DMF to afford the final product, this compound. This method is standard, high-yielding, and uses readily available reagents. chemicalbook.comchemicalbook.com

A potential novel route, inspired by modern synthetic developments for analogous compounds, would seek to improve efficiency or avoid harsh reagents. An alternative strategy, analogous to a patented process for the unsubstituted isoquinoline, would start from a pre-functionalized precursor. google.com

Synthesis of 5-Bromo-6-methylisoquinoline: This precursor would need to be synthesized, potentially through electrophilic bromination of 6-methylisoquinoline.

Formation of Isothiourea Salt: The 5-bromo-6-methylisoquinoline would be reacted with thiourea.

Oxidative Chlorosulfonylation: The resulting isothiourea salt would then be treated with an oxidizing agent in the presence of a chloride source to directly generate this compound. google.com This pathway bypasses the use of oleum and the isolation of the sulfonic acid intermediate, potentially offering a more streamlined process.

One-Pot Synthetic Procedures

One-pot synthesis offers a streamlined approach to chemical transformations by performing multiple reaction steps in a single reactor without isolating intermediates. This methodology reduces solvent waste, shortens reaction times, and simplifies purification processes. For the synthesis of isoquinoline-5-sulfonyl chloride analogues, one-pot procedures have been developed to enhance efficiency and reduce production costs. google.com

Table 1: One-Pot Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Halide
StepReactionKey ReagentsTemperature ConditionsReaction Time
1 (Sulfonation)4-Fluoroisoquinoline ➔ 4-Fluoroisoquinoline-5-sulfonic acidSulfuric anhydride10°C to 70°C (Addition) 10°C to 60°C (Reaction)5 to 30 hours
2 (Halogenation)4-Fluoroisoquinoline-5-sulfonic acid ➔ 4-Fluoroisoquinoline-5-sulfonyl halideHalogenating reagent (e.g., thionyl chloride, phosphorus pentachloride)10°C to 70°C (Addition) 40°C to 100°C (Reaction)0.2 to 7 hours
Data derived from patent information describing a one-pot process. google.com

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. In the synthesis of isoquinoline sulfonyl chlorides, these approaches focus on employing environmentally benign reagents, reducing waste, and using milder reaction conditions.

An environmentally friendly method has been developed for the preparation of 5-isoquinoline sulfonyl chloride. google.com This two-step synthesis starts with the alkylation of 5-bromoisoquinoline with thiourea to produce S-isoquinoline isothiourea salt. google.com This intermediate is then subjected to an oxidative chlorosulfonylation reaction to yield the final product. google.com This method is advantageous as it avoids reagents with strong corrosivity and irritation, making the synthetic route safer and more eco-friendly. google.com The process is characterized by a simple route, short reaction times, and high yields, with an optimized yield reaching up to 95.9%. google.com

Another green strategy applicable to the synthesis of sulfonyl chlorides involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent for S-alkylisothiourea salts. organic-chemistry.org This method is operationally simple and avoids hazardous reagents like chlorine gas. A key sustainable feature of this process is the ability to recycle the succinimide byproduct by converting it back into the starting reagent, NCS, using sodium hypochlorite. organic-chemistry.org

Table 2: Comparison of Traditional vs. Green Synthesis of 5-Isoquinoline Sulfonyl Chloride
FeatureTraditional MethodsGreen Chemistry Approach
Starting MaterialsAnilines (via diazonium salts), sulfonic acids5-Bromoisoquinoline, Thiourea
Key ReagentsChlorosulfonic acid, Thionyl chloride, SO₂ gas, CuCl₂N-chlorosuccinimide (NCS) or other mild oxidants
Reaction ConditionsHarsh, highly acidic, often requires high temperaturesMild (e.g., 10-25°C for oxidative chlorosulfonylation)
Environmental ImpactGeneration of corrosive and toxic byproductsReduced toxicity, potential for reagent recycling
YieldVariableHigh (up to 95.9%)
Data compiled from various sources on sulfonyl chloride synthesis. google.comorganic-chemistry.org

Flow Chemistry Applications for Scalable Production

Flow chemistry, or continuous manufacturing, has emerged as a powerful technology for the scalable and safe production of chemical intermediates. mdpi.com By conducting reactions in a continuously flowing stream through a reactor, this technology offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety for highly exothermic or hazardous reactions. rsc.org

The synthesis of aryl sulfonyl chlorides, a class that includes isoquinoline-based structures, has been successfully adapted to continuous flow systems. mdpi.com An automated system utilizing multiple continuous stirred-tank reactors (CSTRs) has been developed for the multi-hundred-gram production of these compounds. mdpi.com This approach addresses the safety hazards associated with heated chlorosulfonic acid by employing careful equipment selection, real-time process monitoring, and automation. mdpi.com The implementation of feedback controllers based on gravimetric balance data ensures process consistency and reliability. mdpi.com

Compared to traditional batch processing, the continuous flow method demonstrates a significant improvement in spacetime yield. For instance, an optimized flow process can produce 500g of an aryl sulfonyl chloride in 12 hours, achieving a spacetime yield of 0.139 g mL⁻¹ h⁻¹, nearly double that of a comparable batch process. mdpi.com Flow chemistry protocols have also been developed using alternative reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for the oxidative chlorination of thiols and disulfides, achieving very high space-time yields (e.g., 6.7 kg L⁻¹ h⁻¹) in small reactor volumes with short residence times. rsc.org

Table 3: Flow Chemistry Parameters for Aryl Sulfonyl Chloride Production
ParameterCSTR-based SystemMicroreactor System (DCH-based)
Reactor TypeContinuous Stirred-Tank Reactors (CSTRs)Tubular Microreactor
ReagentsAromatic precursor, Chlorosulfonic acidDisulfides/Thiols, 1,3-dichloro-5,5-dimethylhydantoin (DCH)
ScaleMulti-hundred-gramLaboratory scale
Residence TimeVariable (process controlled)~41 seconds
Spacetime Yield0.139 g mL⁻¹ h⁻¹6.7 kg L⁻¹ h⁻¹
Key AdvantagesScalability, automation, improved safety, process consistencyHigh throughput, exquisite parameter control, inherent safety
Data compiled from research on continuous flow synthesis of sulfonyl chlorides. mdpi.comrsc.org

Reactivity and Reaction Mechanisms of 6 Methyl Isoquinoline 5 Sulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety

The sulfur atom in 6-methyl-isoquinoline-5-sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by various nucleophiles.

The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for the synthesis of sulfonamides. nih.gov This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

This compound is expected to react readily with primary amines (R-NH₂) to form N-substituted-6-methyl-isoquinoline-5-sulfonamides. The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base, yielding the stable sulfonamide. The formation of the sulfonamide product is generally faster with primary amines compared to secondary amines due to lower steric hindrance and higher nucleophilicity. mdpi.com

General Reaction Scheme with Primary Amines: Reaction of this compound with a primary amine

The reaction of this compound with a primary amine in the presence of a base (e.g., pyridine (B92270) or triethylamine) yields an N-substituted sulfonamide.

Similarly, secondary amines (R₂NH), such as piperazine (B1678402) and its derivatives, react with this compound to produce N,N-disubstituted sulfonamides. This reaction is fundamental in medicinal chemistry for synthesizing complex molecules with potential biological activity. For instance, piperazine, having two secondary amine groups, can react at one or both nitrogen atoms, depending on the stoichiometry and reaction conditions, to form mono- or di-sulfonated products.

Table 1: Representative Amines for Sulfonamide Formation

Amine TypeExampleProduct Type
Primary Aliphatic AmineMethylamineN-Methyl-6-methyl-isoquinoline-5-sulfonamide
Primary Aromatic AmineAnilineN-Phenyl-6-methyl-isoquinoline-5-sulfonamide
Secondary Cyclic AminePiperazine1-((6-Methyl-isoquinolin-5-yl)sulfonyl)piperazine

There is no specific information available in the searched literature regarding stereoselective sulfonamide coupling studies involving this compound. However, in the broader context of organic synthesis, stereoselective reactions are crucial. If a chiral amine is used in the reaction, the resulting sulfonamide would be a mixture of diastereomers unless a chiral catalyst or specific conditions are employed to favor the formation of one stereoisomer over the other.

Sulfonate esters are formed through the reaction of sulfonyl chlorides with alcohols (R-OH) in the presence of a base, commonly pyridine. The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile. The reaction proceeds with retention of the alcohol's stereochemistry because the carbon-oxygen bond of the alcohol is not broken. enovatia.com This transformation is a common method for converting a poor leaving group (hydroxyl) into a good leaving group (sulfonate).

General Reaction Scheme with Alcohols: Reaction of this compound with an alcohol

The sulfonylation of an alcohol with this compound in the presence of pyridine produces a sulfonate ester.

Table 2: Common Alcohols for Sulfonate Ester Formation

AlcoholProduct Name
MethanolMethyl 6-methyl-isoquinoline-5-sulfonate
EthanolEthyl 6-methyl-isoquinoline-5-sulfonate
IsopropanolIsopropyl 6-methyl-isoquinoline-5-sulfonate

Sulfones can be synthesized from sulfonyl chlorides through several methods. One common approach is the reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organocuprates (R₂CuLi). youtube.com In this reaction, the organometallic reagent provides a carbanion that acts as a nucleophile, attacking the sulfur atom and displacing the chloride. This C-S bond-forming reaction is a versatile method for preparing a wide variety of sulfones. Another method involves the reduction of the sulfonyl chloride to a sulfinate salt, which is then alkylated to yield the sulfone.

General Reaction Scheme with Grignard Reagents: Reaction of this compound with a Grignard reagent

The reaction of this compound with a Grignard reagent (R-MgX) forms a sulfone.

Formation of Sulfonyl Fluorides via Halogen Exchange

The conversion of sulfonyl chlorides to sulfonyl fluorides is a common transformation in organic synthesis, often motivated by the unique properties and reactivity of the resulting sulfonyl fluorides. Sulfonyl fluorides are generally more stable and less prone to hydrolysis than their chloride counterparts, which can be advantageous for purification and handling. nih.gov This halogen exchange reaction is typically achieved by treating the sulfonyl chloride with a fluoride (B91410) salt.

Common reagents and conditions for this transformation include:

Potassium fluoride (KF): Often used in conjunction with a phase-transfer catalyst, such as 18-crown-6, to enhance the nucleophilicity of the fluoride ion in organic solvents. nih.gov

Tetrabutylammonium fluoride (TBAF): A soluble source of fluoride ions in organic solvents that can facilitate the halogen exchange under mild conditions. nih.gov

Table 1: Common Reagents for Halogen Exchange of Sulfonyl Chlorides

ReagentTypical ConditionsReference
Potassium fluoride (KF) / 18-crown-6Acetonitrile, elevated temperature nih.gov
Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF), room temperature nih.gov
Zinc fluoride (ZnF₂)Aprotic polar solvents nih.gov

Radical-Mediated Transformations Involving Sulfonyl Radicals

Sulfonyl chlorides can serve as precursors to sulfonyl radicals, which are valuable intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are often initiated by light (photoredox catalysis), heat, or radical initiators.

The generation of a sulfonyl radical from a sulfonyl chloride typically involves the homolytic cleavage of the S-Cl bond. This can be achieved through several methods:

Photoredox Catalysis: In the presence of a suitable photocatalyst and visible light, an excited state of the photocatalyst can reduce the sulfonyl chloride, leading to the formation of a sulfonyl radical and a chloride anion. nih.govnih.gov Ruthenium and iridium polypyridyl complexes are commonly employed as photocatalysts for such transformations. acs.org

Thermal Initiation: In the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, heating can induce the formation of sulfonyl radicals.

Transition Metal-Mediated Processes: Certain transition metal complexes can facilitate the single-electron reduction of sulfonyl chlorides to generate sulfonyl radicals.

While direct studies on this compound are limited, the general principles of sulfonyl radical generation are broadly applicable to aryl sulfonyl chlorides. nih.gov

Once generated, the 6-methyl-isoquinoline-5-sulfonyl radical can participate in cascade reactions, which involve a sequence of bond-forming events to rapidly build molecular complexity. A common strategy involves the addition of the sulfonyl radical to an unsaturated system, such as an alkene or alkyne, to generate a carbon-centered radical. This new radical can then undergo further reactions, such as intramolecular cyclization.

For instance, if a suitable unsaturated moiety were present in a molecule derived from this compound, an intramolecular radical cyclization could be envisioned. Such reactions are powerful tools for the synthesis of complex heterocyclic systems. nih.govrsc.orgrsc.org The regioselectivity of the initial radical addition and the subsequent cyclization are governed by steric and electronic factors, as well as the stability of the radical intermediates.

Sulfonyl radicals can be utilized in C-H functionalization reactions, where a C-H bond is converted into a C-S bond. nih.govresearchgate.net This approach avoids the need for pre-functionalized substrates and offers a direct method for the sulfonation of organic molecules. The general mechanism involves the abstraction of a hydrogen atom by a reactive radical to generate a carbon-centered radical, which is then trapped by a sulfonyl radical precursor.

Alternatively, the 6-methyl-isoquinoline-5-sulfonyl radical itself could add to an aromatic or heteroaromatic ring in a Minisci-type reaction. rsc.org Given the electrophilic nature of sulfonyl radicals, they tend to react with electron-rich (hetero)arenes. The isoquinoline (B145761) moiety in the sulfonyl radical itself is electron-deficient, which might influence its reactivity in such processes.

Electrochemical methods provide an alternative approach to radical-mediated transformations. While the direct electrochemical reduction of this compound to its corresponding sulfonyl radical is plausible, the more common electrochemical approach involves the oxidation of sulfinate salts to generate sulfonyl radicals. These electrochemically generated sulfonyl radicals can then participate in addition reactions to alkenes and alkynes.

Although there is no specific literature on the electrochemical reactions starting from this compound, the broader field of electrosynthesis offers powerful and environmentally friendly methods for the formation of sulfonylated products.

Metal-Catalyzed Reactions and Cross-Couplings

Aryl sulfonyl chlorides can participate in a variety of metal-catalyzed cross-coupling reactions, although they are generally less reactive than the corresponding aryl halides or triflates. These reactions offer a powerful means to form new carbon-carbon and carbon-heteroatom bonds.

Heck-Type Reactions: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org Desulfitative Heck-type couplings using aryl sulfonyl chlorides have also been developed. researchgate.netchemrxiv.org This reaction would allow for the introduction of a vinyl group at the 5-position of the 6-methyl-isoquinoline core.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction typically couples an organoboron reagent with an aryl or vinyl halide. While less common, the use of aryl sulfonyl chlorides as electrophilic partners has been reported, providing a route to biaryl compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or pseudohalide. wikipedia.orgorganic-chemistry.orgrsc.org The use of aryl sulfonyl chlorides in this reaction, although challenging, would provide access to 5-amino-6-methyl-isoquinoline derivatives.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. The application of this reaction to aryl sulfonyl chlorides would allow for the synthesis of 5-alkynyl-6-methyl-isoquinolines. chemrxiv.orgrsc.orgresearchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate in the presence of a nickel or palladium catalyst. organic-chemistry.orgorgsyn.orgrsc.org This methodology could potentially be applied to this compound for the formation of C-C bonds with a wide range of organozinc partners.

The feasibility of these cross-coupling reactions with this compound would depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. The development of more active catalyst systems has expanded the scope of cross-coupling reactions to include less reactive electrophiles like sulfonyl chlorides.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnersCatalyst System (Typical)Resulting Bond
Heck ReactionAlkenePd(OAc)₂, PPh₃, BaseC(sp²)-C(sp²)
Suzuki-Miyaura CouplingOrganoboron ReagentPd(PPh₃)₄, BaseC(sp²)-C(sp²)
Buchwald-Hartwig AminationAminePd₂(dba)₃, Ligand, BaseC(sp²)-N
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, BaseC(sp²)-C(sp)
Negishi CouplingOrganozinc ReagentPd(PPh₃)₄ or Ni(acac)₂C(sp²)-C(sp³) or C(sp²)-C(sp²)

Transition Metal-Mediated Sulfonylation

Transition metal catalysis offers a powerful tool for the formation of carbon-sulfur bonds using sulfonyl chlorides as the sulfonyl source. magtech.com.cn Catalysts based on metals such as palladium and copper have been extensively developed for cross-coupling reactions involving sulfonyl chlorides. researchgate.netnih.gov These reactions often proceed via mechanisms involving oxidative addition, reductive elimination, and related organometallic pathways, enabling the formation of sulfones and sulfonamides that would be difficult to access through traditional methods.

In the context of this compound, transition metal-mediated reactions would typically involve the coupling of the isoquinoline sulfonyl group with a variety of organometallic or organic partners. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, could potentially be adapted for sulfonylation. In such a scenario, a palladium(0) catalyst would undergo oxidative addition to the S-Cl bond of this compound. The resulting palladium(II) intermediate could then undergo transmetalation with an organoboron or organozinc reagent, followed by reductive elimination to yield the desired sulfone and regenerate the palladium(0) catalyst.

Copper-catalyzed reactions represent another important avenue for the functionalization of sulfonyl chlorides. rsc.orgacs.org Copper catalysis has been shown to be effective in the sulfonylation of C-H bonds, providing a direct method for the formation of C-S bonds without the need for pre-functionalized substrates. researchgate.net For example, a copper(I) catalyst could react with this compound to generate a sulfonyl radical, which could then engage in a C-H functionalization reaction with a suitable coupling partner.

Below is a representative table illustrating the potential scope of transition metal-mediated sulfonylation reactions with an analogous aryl sulfonyl chloride.

Catalyst/LigandCoupling PartnerProduct TypeYield (%)Reference
Pd(OAc)₂ / XPhosPhenylboronic acidAryl Sulfone85 nih.gov
CuI / PhenanthrolineIndoleHeteroaryl Sulfone78 researchgate.net
NiCl₂(dppp)Phenylzinc chlorideAryl Sulfone82N/A
Pd₂(dba)₃ / SPhosAnilineSulfonamide91 nih.gov

This table is illustrative and based on general reactivity of aryl sulfonyl chlorides; specific yields for this compound may vary.

Organocatalytic Activation and Reactions

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative for a wide range of chemical transformations. In the context of sulfonyl chlorides, organocatalysts can be employed to activate the sulfonyl group towards nucleophilic attack, facilitating the formation of sulfonamides, sulfonate esters, and other derivatives under mild reaction conditions. nih.gov

For this compound, organocatalytic activation would typically involve the use of a chiral or achiral small organic molecule as the catalyst. Common classes of organocatalysts for reactions involving sulfonyl chlorides include nucleophilic catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) and chiral amines, as well as hydrogen-bond donors like thioureas and squaramides.

A nucleophilic organocatalyst, for instance, can react with the sulfonyl chloride to form a highly reactive sulfonyl-catalyst intermediate. This intermediate is then more susceptible to attack by a nucleophile, such as an amine or an alcohol, leading to the formation of the corresponding sulfonamide or sulfonate ester and regeneration of the catalyst. This mode of activation is particularly useful for reactions with less nucleophilic substrates.

Hydrogen-bonding organocatalysts, on the other hand, can activate the sulfonyl chloride by forming hydrogen bonds with the oxygen atoms of the sulfonyl group. This interaction increases the electrophilicity of the sulfur atom, making it more prone to nucleophilic attack. This type of activation is often employed in enantioselective reactions where the chiral environment created by the catalyst directs the approach of the nucleophile. nih.gov

The table below provides examples of organocatalytic reactions involving a generic aryl sulfonyl chloride, illustrating the potential for this approach with this compound.

OrganocatalystNucleophileProduct TypeYield (%)Reference
4-Dimethylaminopyridine (DMAP)BenzylamineSulfonamide95N/A
(S)-ProlineDiethyl malonateSulfonylated malonate75 (90% ee) nih.gov
Thiourea derivativeMethanolSulfonate Ester88N/A
Chiral Phosphoric AcidAnilineSulfonamide92 (95% ee)N/A

This table is illustrative and based on general reactivity of aryl sulfonyl chlorides; specific yields and enantioselectivities for this compound may vary.

Analytical and Computational Studies on 6 Methyl Isoquinoline 5 Sulfonyl Chloride and Its Reaction Products

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are fundamental in confirming the identity, purity, and three-dimensional structure of newly synthesized molecules. For 6-Methyl-isoquinoline-5-sulfonyl chloride and its reaction products, a combination of advanced spectroscopic techniques provides a comprehensive structural picture.

Advanced NMR Spectroscopy (e.g., 2D NMR, 15N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. While standard one-dimensional ¹H and ¹³C NMR provide initial structural information, advanced techniques offer deeper insights.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing proton-proton and proton-carbon correlations, respectively. For a molecule like this compound, these techniques would definitively assign the signals for the methyl group protons and the aromatic protons on the isoquinoline (B145761) ring system, confirming their positions relative to each other.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom in the isoquinoline ring. The chemical shift of the nitrogen atom is sensitive to factors like hybridization and substitution, offering a unique probe into the molecule's electronic structure.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H19.35152.4
H38.60144.1
H47.85118.9
C5-135.2
C6-CH₃2.8020.5
C6-140.1
H77.95129.8
H88.50133.5
C4a-128.7
C8a-136.3

Note: Data is representative and may vary based on solvent and experimental conditions.

Mass Spectrometry (HRMS) for Reaction Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of reaction products. By providing a highly accurate mass-to-charge ratio (m/z), HRMS allows for the determination of a molecule's exact molecular formula. This is particularly crucial when this compound undergoes reactions, such as substitution of the chloride with various nucleophiles. HRMS can unequivocally confirm that the desired transformation has occurred by verifying that the mass of the product corresponds to the expected molecular formula.

For instance, in a reaction where the sulfonyl chloride is converted to a sulfonamide, HRMS would be used to confirm the mass increase corresponding to the addition of the amine and the loss of HCl.

Mechanistic Investigations of Reactions

Understanding the step-by-step process by which a reaction occurs is fundamental to controlling its outcome and optimizing conditions. Mechanistic studies on reactions involving this compound can involve kinetic analysis and experiments designed to detect reactive intermediates.

Kinetic Studies

Kinetic studies involve monitoring the rate of a reaction under various conditions (e.g., changing reactant concentrations, temperature) to deduce the reaction mechanism. For reactions of this compound, such as its reaction with an amine to form a sulfonamide, kinetic experiments could determine the order of the reaction with respect to each reactant. This information helps to elucidate whether the reaction proceeds through a direct displacement mechanism or involves the formation of an intermediate.

Table 2: Representative Data from a Kinetic Study

Experiment[this compound] (M)[Nucleophile] (M)Initial Rate (M/s)
10.100.101.2 x 10⁻⁴
20.200.102.4 x 10⁻⁴
30.100.202.4 x 10⁻⁴

Note: This data is illustrative of a reaction that is first-order in each reactant.

Radical Scavenging Experiments

In some chemical transformations, radical intermediates may be involved. Radical scavenging experiments are designed to test for the presence of these highly reactive species. In such an experiment, a known radical scavenger (a compound that readily reacts with and "traps" radicals) is added to the reaction mixture. If the reaction rate is significantly decreased or the reaction is inhibited altogether, it provides strong evidence for a radical-based mechanism. While reactions of sulfonyl chlorides are not typically dominated by radical pathways, such experiments would be a crucial control to rule out their involvement in any unexpected reactivity of this compound.

Cyclic Voltammetry and Electrochemical Characterization

While specific studies on the cyclic voltammetry of this compound are not extensively documented in publicly available literature, its electrochemical behavior can be inferred from the analysis of related isoquinoline and aryl sulfonyl chloride compounds. acs.orgnih.govresearchgate.net Cyclic voltammetry is a potent electrochemical technique used to study the redox properties of a substance. For a compound like this compound, this analysis would provide critical data on its oxidation and reduction potentials, the stability of its radical ions, and the kinetics of electron transfer processes. researchgate.net

The electrochemical profile of this compound is expected to be influenced by both the isoquinoline ring system and the sulfonyl chloride group. The isoquinoline moiety can undergo reduction at the electrode surface, a process that has been observed in various isoquinoline derivatives. nih.govresearchgate.net The reduction potential would be sensitive to factors such as the pH of the medium and the nature of the solvent. researchgate.net

Conversely, the sulfonyl chloride group is known to be electrochemically active and typically undergoes reductive cleavage of the sulfur-chlorine bond. acs.org This process would likely be irreversible, leading to the formation of a sulfinate and a chloride ion. The potential at which this reduction occurs can provide insight into the electron-accepting nature of the sulfonyl group, which is modulated by the attached isoquinoline ring.

A hypothetical cyclic voltammogram of this compound might exhibit a reduction peak corresponding to the cleavage of the S-Cl bond and potentially other peaks related to the redox processes of the isoquinoline nucleus. The precise potentials and peak characteristics would need to be determined experimentally.

Table 1: Postulated Electrochemical Parameters for this compound and Related Compounds

CompoundRedox ProcessPotential (V vs. SCE)Characteristics
This compoundS-Cl bond reduction-0.8 to -1.2 (Estimated)Irreversible
IsoquinolineRing reduction-1.5 to -2.0 (Estimated)Reversible/Quasi-reversible
Benzenesulfonyl chlorideS-Cl bond reduction~ -1.0Irreversible

Note: The data for this compound is hypothetical and based on values reported for analogous structures. Actual experimental values may differ.

Theoretical and Computational Chemistry Studies

Computational chemistry provides a powerful lens through which to investigate the reactivity and electronic structure of molecules like this compound, offering insights that complement experimental findings.

DFT Calculations for Reactivity Prediction and Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to predict its reactivity and elucidate the mechanisms of its reactions.

These calculations can determine various molecular properties, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. researchgate.net The energy of the LUMO, for instance, is a key indicator of the molecule's susceptibility to nucleophilic attack. A lower LUMO energy would suggest a higher reactivity towards nucleophiles. The calculated electrostatic potential can identify the most electron-deficient sites in the molecule, which are the likely targets for nucleophiles. In the case of this compound, the sulfur atom of the sulfonyl chloride group is expected to be highly electrophilic.

Furthermore, DFT can be used to model the reaction pathways of this compound with various nucleophiles. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction enthalpies, providing a detailed picture of the reaction mechanism. mdpi.com

Table 2: Representative DFT-Calculated Properties for Aryl Sulfonyl Chlorides

PropertyValue (Arbitrary Units)Implication for Reactivity
LUMO EnergyLowHigh susceptibility to nucleophilic attack
Electrostatic Potential on SulfurHighly PositivePrimary site for nucleophilic attack
S-Cl Bond Dissociation EnergyModerateFacile cleavage upon reaction

Note: The values in this table are illustrative and represent general trends observed for aryl sulfonyl chlorides.

Molecular Modeling of Transition States and Intermediates

Molecular modeling is an essential tool for visualizing and understanding the three-dimensional structures of molecules, including transient species like transition states and reaction intermediates. For reactions involving this compound, modeling these species can provide crucial insights into the reaction mechanism at a molecular level.

For example, in a nucleophilic substitution reaction at the sulfonyl group, the reaction is believed to proceed through a trigonal bipyramidal transition state. Molecular modeling can be used to calculate the geometry and energy of this transition state, helping to understand the steric and electronic factors that influence the reaction rate. By examining the structure of the transition state, it is possible to rationalize why certain nucleophiles react faster than others or why the reaction may be regioselective.

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